Methyltetrazine-PEG24-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-PEG24-t-butyl ester is a compound that belongs to the class of tetrazines, which are known for their stability and reactivity in click chemistry reactions. This compound is characterized by the presence of a methyltetrazine group and a t-butyl ester group, making it highly soluble in aqueous solutions and suitable for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG24-t-butyl ester is synthesized through a series of chemical reactions involving the coupling of methyltetrazine with polyethylene glycol (PEG) and t-butyl ester. The synthetic route typically involves the following steps:
Activation of Methyltetrazine: Methyltetrazine is activated using appropriate reagents to form a reactive intermediate.
Coupling with PEG: The activated methyltetrazine is then coupled with PEG24 under controlled conditions to form the intermediate product.
Introduction of t-butyl Ester: The intermediate product is further reacted with t-butyl ester to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring high purity and yield. Key factors include precise control of reaction conditions, use of high-purity reagents, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-PEG24-t-butyl ester undergoes various chemical reactions, including:
Click Reactions: It reacts rapidly with trans-cyclooctene (TCO) in a bioorthogonal click reaction, forming stable covalent bonds.
Deprotection Reactions: The t-butyl ester group can be deprotected under acidic conditions to yield a free carboxyl group.
Common Reagents and Conditions
Click Reactions: Common reagents include trans-cyclooctene (TCO) and other strained alkenes.
Deprotection Reactions: Acidic conditions, such as the use of trifluoroacetic acid (TFA), are employed to remove the t-butyl protecting group.
Major Products Formed
Click Reactions: The major product is a stable covalent adduct formed between this compound and TCO.
Deprotection Reactions: The major product is the deprotected Methyltetrazine-PEG24 with a free carboxyl group.
Scientific Research Applications
Methyltetrazine-PEG24-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in bioorthogonal labeling and imaging of biomolecules in living systems.
Medicine: Utilized in drug delivery systems and targeted therapy due to its ability to form stable conjugates with biomolecules.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Methyltetrazine-PEG24-t-butyl ester involves its reactivity with strained alkenes, such as trans-cyclooctene (TCO), in a bioorthogonal click reaction. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for in vivo applications. The hydrophilic PEG spacer enhances the solubility and stability of the compound, while the t-butyl ester group provides a protective function that can be removed under acidic conditions .
Comparison with Similar Compounds
Similar Compounds
- Methyltetrazine-PEG12-t-butyl ester
- Methyltetrazine-PEG4-t-butyl ester
- Methyltetrazine-PEG8-t-butyl ester
Uniqueness
Methyltetrazine-PEG24-t-butyl ester is unique due to its longer PEG spacer (PEG24), which provides enhanced solubility and flexibility compared to shorter PEG derivatives. This makes it particularly suitable for applications requiring high solubility and stability in aqueous environments .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H116N4O27/c1-59-65-67-63(68-66-59)60-5-7-61(8-6-60)94-58-57-93-56-55-92-54-53-91-52-51-90-50-49-89-48-47-88-46-45-87-44-43-86-42-41-85-40-39-84-38-37-83-36-35-82-34-33-81-32-31-80-30-29-79-28-27-78-26-25-77-24-23-76-22-21-75-20-19-74-18-17-73-16-15-72-14-13-71-12-11-70-10-9-62(69)95-64(2,3)4/h5-8H,9-58H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVVQWAMFYOQGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H116N4O27 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1373.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.